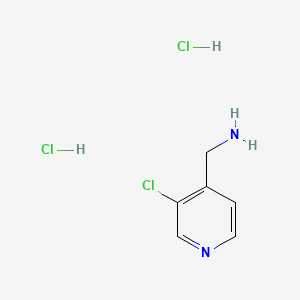

(3-Chloropyridin-4-YL)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(3-chloropyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUOMNOSAWOBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228878-65-6 | |

| Record name | 1-(3-chloropyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pivotal building block in contemporary drug discovery and development. Its substituted pyridine scaffold is a common feature in a variety of biologically active molecules, making a reliable and scalable synthesis of this intermediate a critical objective for medicinal and process chemists. This guide provides a comprehensive overview of the primary synthetic pathways to (3-Chloropyridin-4-YL)methanamine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals with a sound understanding of synthetic organic chemistry.

Strategic Approaches to the Synthesis of the Core Moiety

The synthesis of (3-Chloropyridin-4-YL)methanamine can be approached through two principal and convergent strategies, each commencing from a readily accessible substituted pyridine precursor. The choice between these pathways may be influenced by factors such as the availability of starting materials, scalability, and the specific capabilities of the laboratory.

The two primary retrosynthetic disconnections lead to either 3-chloro-4-cyanopyridine or 3-chloro-4-pyridinecarboxaldehyde as the key intermediate.

Caption: Retrosynthetic analysis of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Pathway I: Synthesis via Reduction of 3-Chloro-4-cyanopyridine

This pathway is arguably the more direct of the two, involving the initial synthesis of 3-chloro-4-cyanopyridine followed by its reduction to the desired primary amine.

Step 1: Synthesis of 3-Chloro-4-cyanopyridine

The synthesis of 3-chloro-4-cyanopyridine can be achieved from 3-chloropyridine through a palladium-catalyzed cyanation reaction. This method offers high selectivity and good yields.

Reaction Scheme:

Mechanistic Rationale:

The palladium catalyst, typically in the form of Pd(OAc)₂, facilitates a cross-coupling reaction between the chloropyridine and a cyanide source. The reaction proceeds through a standard catalytic cycle involving oxidative addition of the chloropyridine to the Pd(0) species, transmetalation with the cyanide source, and reductive elimination to yield the desired product and regenerate the catalyst. The use of a ligand-free palladium source simplifies the reaction setup.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Chloropyridine

-

To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloropyridine (1 equivalent), potassium ferrocyanide trihydrate (0.44 equivalents), potassium carbonate (1 equivalent), and palladium(II) acetate (0.005 equivalents).

-

Add N,N-dimethylacetamide (DMA) as the solvent.

-

Purge the vessel with nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 120°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and then with a 5% aqueous ammonia solution to remove any residual palladium catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-chloro-4-cyanopyridine.

| Parameter | Value | Reference |

| Starting Material | 3-Chloropyridine | [1] |

| Reagents | K₄[Fe(CN)₆]·3H₂O, K₂CO₃, Pd(OAc)₂ | [1] |

| Solvent | N,N-Dimethylacetamide (DMA) | [1] |

| Temperature | 120°C | [1] |

| Reaction Time | 3-4 hours | [1] |

| Typical Yield | 80-90% | [1] |

Step 2: Reduction of 3-Chloro-4-cyanopyridine to (3-Chloropyridin-4-YL)methanamine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation is the preferred method for its cleanliness and efficiency.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of catalyst is paramount for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. Raney Nickel is a highly effective and cost-efficient catalyst for this transformation. The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the initially formed primary amine with the intermediate imine. The solvent, typically an alcohol like methanol or ethanol, provides good solubility for the reactants and is relatively inert under the reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-cyanopyridine

-

To a high-pressure hydrogenation vessel, add 3-chloro-4-cyanopyridine (1 equivalent) and a suitable solvent such as methanol saturated with ammonia.

-

Carefully add a catalytic amount of Raney Nickel (5-10% w/w) under an inert atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care.[2][3]

-

Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent and disposed of appropriately.[2][3]

-

Concentrate the filtrate under reduced pressure to yield the crude (3-Chloropyridin-4-YL)methanamine. This product is often of sufficient purity for the subsequent salt formation step.

| Parameter | Value | Rationale |

| Reducing Agent | H₂ gas | Clean, high atom economy |

| Catalyst | Raney Nickel | High activity for nitrile reduction |

| Solvent | Methanol/Ammonia | Good solubility, suppresses side reactions |

| Pressure | 50-100 psi | Sufficient for efficient hydrogenation |

| Temperature | 50-70°C | Promotes reaction rate without excessive side reactions |

Pathway II: Synthesis via Reductive Amination of 3-Chloro-4-pyridinecarboxaldehyde

This alternative pathway involves the formation of an imine from 3-chloro-4-pyridinecarboxaldehyde and an ammonia source, followed by in-situ reduction.

Step 1: Synthesis of 3-Chloro-4-pyridinecarboxaldehyde

The synthesis of this aldehyde can be accomplished through various methods. One common approach is the oxidation of the corresponding alcohol, (3-chloropyridin-4-yl)methanol.

Step 2: Reductive Amination of 3-Chloro-4-pyridinecarboxaldehyde

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[4][5]

Reaction Scheme:

Mechanistic Insights:

The reaction proceeds through the initial formation of an imine between the aldehyde and ammonia. This imine is then reduced in situ by a suitable reducing agent to the primary amine. A key advantage of this method is that the reduction of the imine is typically faster than the reduction of the starting aldehyde, allowing for a one-pot procedure. Sodium borohydride is a commonly used and relatively mild reducing agent for this transformation.[4]

Experimental Protocol: Reductive Amination

-

Dissolve 3-chloro-4-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent, such as methanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N).

-

Stir the mixture at room temperature for a period to allow for imine formation (typically 1-2 hours).

-

Cool the reaction mixture in an ice bath.

-

Portion-wise, add a reducing agent such as sodium borohydride (1.5-2 equivalents). Caution: Addition of sodium borohydride to methanol will generate hydrogen gas. Ensure adequate ventilation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to provide the crude (3-Chloropyridin-4-YL)methanamine.

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-4-pyridinecarboxaldehyde | [6] |

| Amine Source | Ammonium Acetate or NH₃ in MeOH | [4] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [4] |

| Solvent | Methanol | [7] |

| Temperature | 0°C to Room Temperature | [7] |

Final Step: Formation of the Dihydrochloride Salt

The conversion of the free amine to its dihydrochloride salt is a standard procedure that enhances the compound's stability and water solubility, which is often desirable for pharmaceutical applications.

Reaction Scheme:

Rationale for Dihydrochloride Formation:

The pyridine ring nitrogen is basic and will be protonated by a strong acid like HCl. Additionally, the primary amino group is also basic and will be protonated. Therefore, two equivalents of HCl are required to form the stable dihydrochloride salt.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolve the crude (3-Chloropyridin-4-YL)methanamine in a suitable anhydrous solvent, such as diethyl ether or a mixture of isopropanol and ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) with stirring. The addition should be dropwise to control the precipitation.

-

A white precipitate of the dihydrochloride salt will form.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the solid with cold anhydrous diethyl ether to remove any impurities.

-

Dry the product under vacuum to yield (3-Chloropyridin-4-YL)methanamine dihydrochloride as a stable, crystalline solid.

Safety Considerations

-

3-Chloro-4-cyanopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[2][3] Hydrogenation catalysts, such as Raney Nickel, can be pyrophoric, especially after use.[2][3] Always handle these reagents in an inert atmosphere and follow established safety protocols for high-pressure reactions.

-

Sodium Borohydride: Reacts with protic solvents like methanol to produce flammable hydrogen gas. Additions should be performed slowly and with adequate ventilation.

Visualization of Synthetic Pathways

Caption: Overview of the primary synthetic routes to (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Conclusion

The synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride can be reliably achieved through two primary synthetic strategies. The choice of pathway will depend on specific laboratory constraints and the desired scale of production. The nitrile reduction pathway offers a more direct route, while the reductive amination pathway provides a versatile alternative. Careful attention to reaction conditions and adherence to safety protocols are essential for the successful and safe execution of these syntheses. This guide provides a solid foundation for researchers to develop and optimize their own procedures for the preparation of this valuable synthetic intermediate.

References

-

LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC. (n.d.). Retrieved from [Link]

- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents. (n.d.).

- CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents. (n.d.).

-

Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.). Retrieved from [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

-

Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).

-

Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

-

Origins and reasons of hazards upon performing catalytic hydrogenation - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Reductive Amination - YouTube. (2023, March 16). Retrieved from [Link]

-

Hazards in Lab-Scale Hydrogenations | PDF - Scribd. (n.d.). Retrieved from [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). Retrieved from [Link]

- US20100204470A1 - method for salt preparation - Google Patents. (n.d.).

-

(PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

- 1. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 2. chem.wisc.edu [chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of (3-Chloropyridin-4-YL)methanamine dihydrochloride

An In-Depth Technical Guide to (3-Chloropyridin-4-YL)methanamine dihydrochloride

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and a primary aminomethyl group on the pyridine scaffold allows for orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system of scientific integrity.

Core Chemical and Physical Properties

The dihydrochloride salt form of (3-Chloropyridin-4-YL)methanamine ensures stability and enhances solubility in aqueous media, which is often advantageous for reaction setup and biological screening protocols. While specific experimental data for the dihydrochloride salt, such as a definitive melting point, is not widely published, its properties can be reliably inferred from data on the free base and closely related analogs.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | (3-chloropyridin-4-yl)methanamine;dihydrochloride | N/A |

| CAS Number | 1228878-65-6 | [1] |

| Molecular Formula | C₆H₉Cl₃N₂ | [1] |

| Molecular Weight | 215.51 g/mol | [1] |

| Monoisotopic Mass | 142.02977 Da (Free Base) | [2] |

Table 2: Physical and Chemical Properties

| Property | Value (Free Base unless specified) | Rationale and Scientific Insights |

| Appearance | Solid (Dihydrochloride salt) | Salt forms of amines are typically crystalline solids at room temperature. |

| Melting Point | Data not publicly available (Dihydrochloride salt) | Expected to be significantly higher than the free base and likely to decompose upon melting. |

| Boiling Point | 239.9 °C at 760 mmHg | [3] |

| Density | 1.244 g/cm³ | [3] |

| Solubility | Dihydrochloride Salt: Inferred to be high in water and polar protic solvents. Soluble in DMSO. | The dihydrochloride salt introduces high polarity. A structurally similar analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, shows high solubility in H₂O (100 mg/mL) and DMSO (87.5 mg/mL)[4]. |

| pKa | (Predicted) pKa₁ ≈ 4-5 (Pyridinium ion), pKa₂ ≈ 8-9 (Ammonium ion) | The pyridine nitrogen is less basic due to the electron-withdrawing effect of the chlorine atom. The primary alkylamine is expected to have a pKa typical for its class. These two distinct pKa values allow for selective protonation or deprotonation under controlled pH conditions, a critical aspect for reaction and purification design. |

| XlogP (Predicted) | 0.3 | [2] |

Synthesis and Purification Workflow

The synthesis of (3-Chloropyridin-4-YL)methanamine typically proceeds from a more readily available chloropyridine precursor. A logical and industrially scalable approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 3-chloropyridine ring, followed by functional group manipulation.

Proposed Synthetic Pathway

A robust synthesis starts with 3-chloro-4-cyanopyridine. The cyano group serves as a precursor to the aminomethyl functionality and can be reduced under standard conditions.

Caption: Proposed synthetic workflow for (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (3-Chloropyridin-4-YL)methanamine dihydrochloride from 3-chloro-4-cyanopyridine.

Pillar of Trustworthiness: This protocol includes an aqueous workup and pH adjustment to ensure the separation of non-basic impurities and a final recrystallization step to achieve high purity, which can be validated by NMR and melting point analysis.

-

Reduction of the Nitrile:

-

To a solution of 3-chloro-4-cyanopyridine (1.0 eq) in anhydrous THF or methanol in a hydrogenation vessel, add Raney Nickel (5-10 wt%).

-

Causality: Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. Methanol is a good solvent for both the starting material and the product amine.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled under a wet solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude free base, (3-Chloropyridin-4-YL)methanamine.

-

-

Formation and Purification of the Dihydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of isopropanol (IPA) or ethanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid (2.2 eq) in diethyl ether or IPA dropwise with stirring.

-

Causality: Using two equivalents of HCl ensures protonation of both the primary amine and the pyridine nitrogen, forming the dihydrochloride salt. The salt has lower solubility in the organic solvent mixture, causing it to precipitate.

-

Allow the mixture to stir in the ice bath for 1-2 hours to maximize precipitation.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

For further purification, recrystallize the solid from a suitable solvent system like ethanol/ether.

-

Spectroscopic Analysis and Characterization

Predicted ¹H and ¹³C NMR Spectral Data

The protonation of both nitrogen atoms in the dihydrochloride salt will cause significant downfield shifts for all protons, especially those on or adjacent to the nitrogen atoms, compared to the free base.

Table 3: Predicted NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |

| -CH₂- | ~4.2 - 4.4 (s) | ~40 - 45 | Adjacent to the newly formed ammonium group (NH₃⁺), causing a strong deshielding effect. |

| -NH₃⁺ | ~8.5 - 9.5 (broad s) | N/A | Protons on nitrogen are exchangeable and often appear as a broad singlet. |

| Py-H2 | ~8.8 - 9.0 (s) | ~148 - 152 | Adjacent to the pyridinium nitrogen (N⁺-H) and ortho to the chlorine atom. Data from 3-chloropyridine shows a signal at 8.79 ppm[5]. |

| Py-H5 | ~7.8 - 8.0 (d) | ~125 - 128 | Coupled to H6. |

| Py-H6 | ~8.6 - 8.8 (d) | ~145 - 149 | Ortho to the pyridinium nitrogen, leading to a significant downfield shift. |

| Py-C3 (Cl) | N/A | ~130 - 135 | Carbon bearing the chlorine atom. |

| Py-C4 (CH₂) | N/A | ~140 - 145 | Carbon bearing the aminomethyl group, shifted downfield due to substitution. |

Mass Spectrometry

-

Expected Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice.

-

Expected m/z: The primary observed ion will be for the free base. The expected [M+H]⁺ ion for C₆H₇ClN₂ is approximately m/z 143.04.[2] The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) will be a key diagnostic feature.

Characterization Workflow

Caption: A typical workflow for the structural and purity validation of the final product.

Reactivity and Applications in Drug Discovery

The utility of (3-Chloropyridin-4-YL)methanamine dihydrochloride stems from its two distinct reactive sites, which can be addressed with high selectivity.

-

The Aminomethyl Group: As a primary amine, this group is a versatile handle for introducing a wide range of functionalities. It readily undergoes:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides, a common linker in drug molecules.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to introduce substituents.

-

-

The 3-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This position is also amenable to modern cross-coupling reactions, providing a powerful tool for building molecular complexity.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

-

SₙAr Reactions: Displacement by strong nucleophiles (e.g., phenols, thiols) under basic conditions.

-

Strategic Importance in Medicinal Chemistry

This dual reactivity makes the compound an ideal scaffold. For instance, in the design of kinase inhibitors, the aminomethyl group can be elaborated to form a linker that interacts with the solvent-exposed region of the enzyme, while the chloro-position can be used to introduce substituents that bind deep within a hydrophobic pocket.

A compelling example of this scaffold's potential is seen in the development of inhibitors for Lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer progression. The structurally related (2-Chloropyridin-4-yl)methanamine hydrochloride is a selective LOXL2 inhibitor.[6] This demonstrates that the chloropyridin-methanamine core is a validated pharmacophore for targeting specific enzyme families.

Caption: Role as a dual-functional scaffold in drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount to ensure safety.

-

Hazard Identification: While detailed toxicological properties have not been thoroughly investigated, the compound may cause respiratory irritation upon inhalation.[1] Standard precautions for handling fine chemical solids should be observed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a certified fume hood to avoid dust inhalation.[1]

-

-

Handling: Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[7]

-

Storage:

Conclusion

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a strategic building block whose value lies in its predictable reactivity and the orthogonal nature of its functional groups. While a comprehensive public dataset of its physical properties is pending, its behavior can be confidently predicted based on established chemical principles and data from closely related analogs. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced chemical research and the development of next-generation therapeutics.

References

-

Li, Y., et al. (2022). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Biology & Therapy, 23(1), 338-351. Available at: [Link]

- MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.

-

Capot Chemical Co., Ltd. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride. Retrieved from [Link]

-

Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic Chemistry, 57(15), 9236-9246. Available at: [Link]

- CN107501173A. (2017). A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition. Google Patents.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

- BenchChem. (n.d.). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry.

-

ResearchGate. (n.d.). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1474. Available at: [Link]

- Sigma-Aldrich. (n.d.). 4-Chloropyridine hydrochloride.

- US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 125-167. Available at: [Link]

- Supplementary Information. (n.d.). Retrieved from The Royal Society of Chemistry website.

- Thermo Scientific Chemicals. (n.d.). 4-Amino-3-chloropyridine, 97%.

-

PubChemLite. (n.d.). (3-chloropyridin-4-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(3), 241-251. Available at: [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. PubChemLite - (3-chloropyridin-4-yl)methanamine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

(3-Chloropyridin-4-YL)methanamine Dihydrochloride: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document delves into its chemical identity, structural analogues, potential synthesis strategies, and prospective biological significance, with a focus on providing actionable insights for laboratory applications.

Chemical Identity and Structure

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a pyridinamine derivative. The defining features of its structure are a pyridine ring substituted with a chlorine atom at the 3-position and an aminomethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable property for biological screening and formulation studies.

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | (3-chloropyridin-4-yl)methanamine;dihydrochloride | N/A |

| CAS Number | 1228878-65-6 | Synblock[1] |

| Molecular Formula | C₆H₉Cl₃N₂ | Synblock[1] |

| Molecular Weight | 215.51 g/mol | Synblock[1] |

| Canonical SMILES | C1=CN=C(C(=C1)CN)Cl.Cl.Cl | PubChemLite[2] |

Diagram 1: Chemical Structure of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Caption: 2D structure of (3-Chloropyridin-4-YL)methanamine.

Synthesis and Spectroscopic Analysis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Experimental Considerations:

-

Catalyst Selection: The choice of catalyst for the hydrogenation of the nitrile is critical. Raney nickel is a common choice for this type of transformation.

-

Reaction Conditions: The reaction is typically carried out in a non-aqueous solvent, and the presence of a tertiary amine may be beneficial. The reaction may need to be conducted under pressure and at an elevated temperature.

-

Purification: Purification of the final product would likely involve recrystallization to obtain the desired purity.

Spectroscopic data for (3-Chloropyridin-4-YL)methanamine dihydrochloride is not currently available in public databases. Researchers synthesizing this compound would need to perform their own analyses, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Drug Development Potential

While there is no direct published data on the biological activity of (3-Chloropyridin-4-YL)methanamine dihydrochloride, its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, is a known selective inhibitor of lysyl oxidase-like 2 (LOXL2).[4] LOXL2 is an enzyme implicated in the cross-linking of collagen and elastin in the extracellular matrix and has been identified as a target in cancer therapy due to its role in promoting tumor progression and metastasis.[2]

Table 2: Biological Activity of the Isomeric (2-Chloropyridin-4-yl)methanamine hydrochloride

| Target | IC₅₀ | Assay Conditions | Source |

| LOXL2 | 126 nM | In vitro enzyme assay | MedChemExpress[4] |

| LOXL2 + BSA | 190 nM | In vitro enzyme assay with Bovine Serum Albumin | MedChemExpress[4] |

| LOX + BSA | 5.91 µM | In vitro enzyme assay with Bovine Serum Albumin | MedChemExpress[4] |

| MAO-A, MAO-B, SSAO | > 30 µM | In vitro enzyme assays | MedChemExpress[4] |

| CYP3A4, 2C9, 2D6 | > 30 µM | In vitro enzyme assays | MedChemExpress[4] |

The data for the 2-chloro isomer suggests a promising avenue of investigation for the 3-chloro analog. It is plausible that (3-Chloropyridin-4-YL)methanamine dihydrochloride may also exhibit inhibitory activity against LOXL2 or other related enzymes. Further research is warranted to explore its biological target profile and potential therapeutic applications.

Experimental Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for (3-Chloropyridin-4-YL)methanamine dihydrochloride is not widely available. However, based on the known hazards of its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride, and related chloropyridine compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For the isomeric (2-Chloropyridin-4-yl)methanamine hydrochloride, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to assume that (3-Chloropyridin-4-YL)methanamine dihydrochloride may have a similar hazard profile.

Conclusion and Future Directions

(3-Chloropyridin-4-YL)methanamine dihydrochloride represents an under-investigated molecule with potential applications in drug discovery, particularly in the context of enzyme inhibition. The established biological activity of its 2-chloro isomer as a LOXL2 inhibitor provides a strong rationale for the further investigation of this compound.

Future research should focus on:

-

Developing and publishing a detailed and reproducible synthesis protocol.

-

Thoroughly characterizing the compound using modern analytical techniques.

-

Screening the compound against a panel of relevant biological targets, with an initial focus on the lysyl oxidase family of enzymes.

-

Evaluating its efficacy and safety in preclinical models if promising in vitro activity is identified.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule. By providing a clear summary of its known properties and a roadmap for future investigation, it is hoped that this document will accelerate the exploration of the therapeutic potential of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

References

-

PubChemLite. (3-chloropyridin-4-yl)methanamine (C6H7ClN2). [Link]

-

Wang, T., et al. (2020). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). Cancer Management and Research, 12, 885-898. [Link]

- Google Patents.

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Chloropyridin-4-YL)methanamine dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the structure and identity of (3-Chloropyridin-4-YL)methanamine dihydrochloride. As direct experimental spectra for this specific salt are not always publicly available, this document leverages foundational scientific principles and data from analogous structures to present a robust, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to elucidate and confirm the structure of complex small molecules. Detailed, field-proven protocols for data acquisition are also provided.

Introduction and Molecular Structure

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative. Such compounds are common building blocks in medicinal chemistry and materials science. The molecule consists of a pyridine ring substituted with a chlorine atom at the 3-position and a methylamine group at the 4-position. The dihydrochloride salt form indicates that both the basic pyridine ring nitrogen and the primary amine are protonated, forming a pyridinium ion and an ammonium group, respectively. This double protonation significantly influences the molecule's solubility, stability, and its spectroscopic properties.

Accurate structural confirmation is the bedrock of chemical research and development. The triad of NMR, IR, and MS provides orthogonal and complementary data points, which, when integrated, offer an unambiguous confirmation of the molecular structure.

| Property | Value |

| IUPAC Name | (3-chloropyridin-4-yl)methanaminium chloride hydrochloride |

| Molecular Formula | C₆H₉Cl₃N₂ |

| Molecular Weight | 215.51 g/mol |

| CAS Number | 106531-60-2 (dihydrochloride) |

| Canonical SMILES | C1=CN=C(C(=C1)CN)Cl.Cl.Cl |

Diagram: Overall Spectroscopic Workflow Below is a standard workflow for the comprehensive characterization of a novel chemical entity like (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Caption: A typical workflow from sample to confirmed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, we will analyze the expected signals in both ¹H and ¹³C NMR spectra. The protonation of both nitrogen atoms has a profound deshielding effect, causing the attached and nearby protons and carbons to resonate at a higher chemical shift (further downfield) than in the corresponding free base.[1][2]

Predicted ¹H NMR Spectrum

The analysis will be conducted assuming a deuterated solvent like D₂O or DMSO-d₆, which are appropriate for highly polar salts.

-

Pyridinium Protons (H-2, H-5, H-6): The three protons on the aromatic ring are in distinct electronic environments. The protonation of the ring nitrogen strongly deshields the adjacent (alpha) protons, H-2 and H-6.[2][3] The H-2 proton, being adjacent to the electron-withdrawing chlorine atom, is expected to be the most downfield. H-6 will be slightly upfield of H-2. The H-5 proton, being meta to the nitrogen and ortho to the aminomethyl group, will be the most upfield of the aromatic signals.

-

Methylene Protons (-CH₂-): This group is attached to the electron-withdrawing pyridinium ring and the protonated ammonium group, both of which will shift its resonance significantly downfield.

-

Ammonium Protons (-NH₃⁺): In D₂O, these protons will exchange with deuterium and the signal will disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.8 - 9.0 | Singlet (s) | 1H | H-2 | Alpha to protonated N and ortho to Cl; most deshielded. |

| ~8.6 - 8.8 | Doublet (d) | 1H | H-6 | Alpha to protonated N. |

| ~7.9 - 8.1 | Doublet (d) | 1H | H-5 | Beta to protonated N. |

| ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂- | Adjacent to pyridinium ring and -NH₃⁺ group. |

Predicted ¹³C NMR Spectrum

The trends observed in the ¹H spectrum are mirrored in the ¹³C spectrum. Carbons closer to the protonated nitrogen and the chlorine atom are shifted further downfield.[4][5]

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~150 - 155 | C-2 | Alpha to protonated N and attached to Cl. |

| ~148 - 152 | C-6 | Alpha to protonated N. |

| ~140 - 145 | C-4 | Attached to -CH₂NH₃⁺ group. |

| ~135 - 140 | C-3 | Attached to Cl. |

| ~125 - 130 | C-5 | Beta to protonated N. |

| ~40 - 45 | -CH₂- | Aliphatic carbon adjacent to two electron-withdrawing groups. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a water-soluble organic salt.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Standard automated shimming routines are typically sufficient.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm is generally appropriate.[7]

-

Perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 180 ppm is standard.[7][8]

-

Reference the ¹³C spectrum to the solvent signal or an internal standard.

-

(Optional) For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, the key signatures will be from the ammonium group, the aromatic ring, and the carbon-chlorine bond.

Predicted IR Absorption Bands

-

N-H Stretching: The primary ammonium group (-NH₃⁺) gives rise to a very broad and strong absorption band, typically in the 3200-2800 cm⁻¹ region. This broadness is due to extensive hydrogen bonding.[9]

-

C-H Stretching: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene group will be visible just below 3000 cm⁻¹, often appearing as small shoulders on the very broad N-H absorption.[10]

-

N-H Bending: The scissoring vibration of the -NH₃⁺ group results in a characteristic absorption around 1600-1500 cm⁻¹.

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridinium ring cause a series of absorptions in the 1650-1450 cm⁻¹ region.

-

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted Major IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3200 - 2800 | Strong, Very Broad | N-H Stretch | Primary Ammonium (-NH₃⁺) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridinium) |

| 3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (-CH₂-) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Ammonium (-NH₃⁺) |

| 1650 - 1450 | Medium-Strong | C=C and C=N Stretches | Aromatic Ring (Pyridinium) |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the surface with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.[11]

-

-

Background Measurement:

-

With the clean, empty ATR anvil in place, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[12]

-

-

Sample Analysis:

-

Place a small amount of the solid (a few milligrams) onto the ATR crystal, ensuring it covers the sampling area.

-

Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the data to make the spectrum appear more like a traditional transmission spectrum.

-

Label the significant peaks with their frequencies in cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, pre-charged molecules like this dihydrochloride salt.[13][14]

Predicted Mass Spectrum (Positive ESI)

In ESI-MS, the dihydrochloride salt will be observed as the protonated free base, [(C₆H₇ClN₂) + H]⁺. The two chloride counter-ions will not be observed.

-

Molecular Ion Peak ([M+H]⁺): The molecular formula of the free base is C₆H₇ClN₂. The expected monoisotopic mass is 142.03 Da. The protonated molecule [M+H]⁺ will therefore have an m/z of approximately 143.04 .

-

Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing ion. The mass spectrum will show two peaks for the molecular ion: one at m/z 143.04 (for the ³⁵Cl isotope) and another, smaller peak at m/z 145.04 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.[15] This pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. A common fragmentation pathway for benzylamine-type structures is the neutral loss of ammonia (NH₃).[16]

Table 4: Predicted ESI-MS Data | m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity | Assignment | | :--- | :--- | :--- | :--- | | 143.04 | 145.04 | ~3:1 | [M+H]⁺ | Protonated Molecular Ion | | 126.01 | 128.01 | ~3:1 | [M+H - NH₃]⁺ | Loss of ammonia |

Diagram: Proposed ESI-MS Fragmentation Pathway

Caption: Primary fragmentation involves the loss of ammonia.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure complete protonation.

-

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ESI source parameters, including capillary voltage (typically 3-5 kV for positive mode), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong ion signal.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 143.04) in the first mass analyzer (Q1).

-

Induce fragmentation in the collision cell (q2) by applying collision energy with an inert gas (e.g., argon or nitrogen).

-

Scan the resulting fragment ions in the third mass analyzer (Q3) to generate the product ion spectrum.

-

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined interpretation.

-

MS confirms the Mass: ESI-MS provides the molecular weight of the free base (142.03 Da) and confirms the presence of one chlorine atom via the ~3:1 isotopic pattern for the [M+H]⁺ ion at m/z 143/145.

-

IR identifies Functional Groups: The IR spectrum confirms the presence of the key functional groups: a primary ammonium salt (broad N-H stretch), an aromatic ring (C=C/C=N stretches), and an aryl-chloride bond (C-Cl stretch).

-

NMR elucidates the Structure: NMR spectroscopy provides the final, detailed picture. ¹H NMR shows the presence of three distinct aromatic protons, a methylene group, and confirms the overall 1:1:1:2 proton ratio. ¹³C NMR confirms the presence of six unique carbon environments (five aromatic, one aliphatic). The specific chemical shifts in both spectra are consistent with the proposed structure of a 3-chloro-4-methylaminopyridinium system.

Together, these three datasets provide a self-validating system that unambiguously confirms the identity and structure of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

References

-

Stenutz, R. NMR Chemical Shift Prediction of Pyridines. ([Link])

-

Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. ([Link])

-

Gálvez, Ó., et al. (2010). Mid-IR Spectrum of NH4Cl. ResearchGate. ([Link])

-

Sashina, E. S., et al. (2016). 1H-NMR chemical shift values of the pyridinium ring H2 and H6 protons. ResearchGate. ([Link])

-

Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. ([Link])

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Journal of Mass Spectrometry, 42(9). ([Link])

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. ([Link])

-

West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. ([Link])

-

Pharmaguideline. (2011). SOP for Calibration of FT-IR Spectrometer. ([Link])

-

ResearchGate. (2014). 1H NMR chemical shifts (D2O, p.p.m.) for the pyridinium hydrogen atoms. ([Link])

-

Michigan State University. NMR Spectroscopy. ([Link])

-

Shimadzu. Shimadzu FTIR Standard Operating Procedure. ([Link])

-

Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 14(7), 748-759. ([Link])

-

Oxton, I. A., et al. (1976). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 54(12). ([Link])

-

Goolsby, B. J., & Brodbelt, J. S. (2000). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(23), 5789-5797. ([Link])

-

Reuben, J. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 97(13). ([Link])

-

Roberts, J. D. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. ([Link])

-

Kobera, L., et al. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Molecules, 26(16), 4983. ([Link])

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). ([Link])

-

American Chemical Society. (2016). NMR Guidelines for ACS Journals. ([Link])

-

Hornig, D. F., & Wagner, E. L. (1970). Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide. The Journal of Chemical Physics, 53(1). ([Link])

-

Agilent Technologies. (2012). Quantitative analysis using ATR-FTIR Spectroscopy. ([Link])

-

Iowa State University. NMR Sample Preparation. ([Link])

-

Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. ([Link])

-

Pharma Beginners. (2024). SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). ([Link])

-

Oregon State University. 13C NMR Chemical Shift. ([Link])

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. ([Link])

-

LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. ([Link])

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews, 24(1), 3-12. ([Link])

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. ([Link])

-

Atkinson, D. (2011). Analyse fragmentation patterns in mass spectra to find structure. YouTube. ([Link])

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. ([Link])

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. ([Link])

Sources

- 1. Sci-Hub: are you are robot? [sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. testbook.com [testbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. mse.iastate.edu [mse.iastate.edu]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Chloropyridin-4-YL)methanamine dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

Introduction

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a halogenated pyridine core, a primary aminomethyl group, and its formulation as a dihydrochloride salt, presents a unique combination of physicochemical properties. Understanding the solubility profile of this compound is paramount for its effective application in drug discovery, process development, and formulation science, as solubility directly influences reaction kinetics, bioavailability, and purification strategies.

This technical guide provides a comprehensive analysis of the theoretical and experimental solubility profile of (3-Chloropyridin-4-YL)methanamine dihydrochloride. In the absence of extensive published quantitative data for this specific molecule[1], this document focuses on first-principles analysis based on its molecular structure and provides a robust framework for its empirical determination. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and authoritative best practices.

Part 1: Theoretical Solubility Profile & Physicochemical Drivers

The solubility of a compound is intrinsically linked to its molecular structure and its interactions with the solvent. For (3-Chloropyridin-4-YL)methanamine dihydrochloride, several key features dictate its behavior.

Molecular Structure Analysis

-

Pyridine Core: The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom imparts polarity to the molecule and possesses a lone pair of electrons, making it a weak base[2][3].

-

Primary Amine Group: The -CH₂NH₂ group is also basic and highly polar, capable of acting as both a hydrogen bond donor and acceptor.

-

Chloro-Substituent: The chlorine atom is an electron-withdrawing group that influences the electron density of the pyridine ring and can modulate the pKa of the ring nitrogen.

-

Dihydrochloride Salt Form: This is the most critical feature for solubility. The compound possesses two basic centers: the pyridine ring nitrogen and the primary amine nitrogen. In the presence of two equivalents of hydrochloric acid, both nitrogens are protonated to form their respective conjugate acids: a pyridinium ion and an ammonium ion. This creates a dicationic species balanced by two chloride counter-ions.

The conversion of the neutral free base into a salt is a common strategy to enhance the aqueous solubility of pharmaceuticals. Amine salts are typically charged, polar, and readily engage in hydrogen bonding, all of which promote solubility in polar solvents like water.[4]

Predictive Assessment of Solubility

-

Aqueous Solubility: Due to its dicationic salt form, (3-Chloropyridin-4-YL)methanamine dihydrochloride is predicted to be highly soluble in water. The primary dissolution mechanism involves strong ion-dipole interactions between the positively charged nitrogen centers and the negative pole (oxygen) of water molecules, as well as hydrogen bonding.

-

pH-Dependent Solubility: The solubility of this compound is expected to be highly dependent on pH.

-

Low pH (e.g., pH 1-4): In acidic conditions, both nitrogen atoms will be fully protonated, maintaining the highly soluble dicationic form. Solubility is expected to be at its maximum and relatively constant in this range.

-

Mid-to-High pH (e.g., pH 5-9): As the pH increases, the compound will begin to deprotonate sequentially based on the pKa values of the pyridinium and ammonium groups. This deprotonation neutralizes the charges, leading to the formation of the less polar free base, which is expected to be significantly less soluble. A sharp decrease in solubility is anticipated as the pH approaches and surpasses the pKa values.

-

-

Solubility in Organic Solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The ionic nature of the dihydrochloride salt makes it virtually insoluble in non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the solvent's ability to solvate cations and anions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted, as these solvents can engage in hydrogen bonding and solvate the ionic species, though likely less effectively than water.[2]

-

Part 2: A Framework for Experimental Solubility Determination

Empirical measurement is essential to definitively characterize the solubility profile. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[5] The following section details a comprehensive workflow grounded in biopharmaceutical industry standards.[6]

Experimental Workflow for Equilibrium Solubility

The overall process involves preparing the necessary materials, allowing the system to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[6]

-

Preparation of Media:

-

Rationale: To assess solubility across the physiological pH range of the human gastrointestinal tract, standard buffers are used.[6]

-

Procedure:

-

pH 1.2: 0.1 N Hydrochloric Acid.

-

pH 4.5: Acetate Buffer.

-

pH 6.8: Phosphate Buffer.

-

-

Prepare a sufficient volume of each buffer and allow it to equilibrate to the target temperature (e.g., 25°C for physicochemical characterization or 37°C for biopharmaceutical relevance).

-

-

Equilibration:

-

Rationale: To measure thermodynamic solubility, the system must reach a true equilibrium between the undissolved solid and the saturated solution. This process can be slow and requires sufficient time and energy input.

-

Procedure:

-

Add an excess amount of (3-Chloropyridin-4-YL)methanamine dihydrochloride to a vial containing a known volume of the desired medium. "Excess" means enough solid is present such that some remains undissolved at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 37 ± 1 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours. To validate the equilibration time, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements differ by less than 5-10%.[6][7]

-

-

-

Phase Separation:

-

Rationale: This is a critical step. Any carryover of undissolved solid particles into the sample for analysis will lead to a significant overestimation of solubility.

-

Procedure:

-

Promptly after removing the vial from the shaker, separate the bulk of the undissolved solid via centrifugation.

-

Immediately withdraw an aliquot of the clear supernatant and filter it through a chemically compatible, low-protein-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first few drops of the filtrate to saturate any binding sites on the filter membrane.

-

-

-

Quantification:

-

Rationale: A precise and accurate analytical method is required to determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

-

Procedure:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., water or mobile phase).

-

Generate a calibration curve by preparing a series of standards of known concentrations that bracket the expected sample concentration.

-

Accurately dilute the filtered sample with mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Calculate the concentration of the diluted sample from the calibration curve and then apply the dilution factor to determine the original solubility in the saturated solution.

-

-

Data Presentation

Quantitative results should be organized clearly.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Solid Form Post-Experiment |

| 0.1 N HCl | 1.2 | 37.0 | |||

| Acetate Buffer | 4.5 | 37.0 | |||

| Phosphate Buffer | 6.8 | 37.0 | |||

| Purified Water | ~ | 25.0 | |||

| Methanol | N/A | 25.0 | |||

| DMSO | N/A | 25.0 |

Part 3: Key Influencing Factors & Troubleshooting

Several factors beyond solvent and pH can influence experimental results. A thorough investigation requires controlling for these variables.

-

Polymorphism: Different crystal forms (polymorphs) or solvation states (hydrates) of a compound can exhibit different solubilities.[8] It is crucial to characterize the solid form of the starting material (e.g., by X-ray powder diffraction - XRPD) and, ideally, to recover and analyze the remaining solid after the experiment to check for any phase transformations.[6]

-

Temperature: The dissolution of most salts is an endothermic process, meaning solubility increases with temperature. Precise temperature control during the experiment is therefore essential for reproducibility.

-

Common Ion Effect: In the pH 1.2 buffer (0.1 N HCl), the high concentration of chloride ions from the buffer itself could slightly suppress the dissolution of a chloride salt. While often a minor effect for highly soluble salts, it is a point of theoretical consideration.

Troubleshooting Common Experimental Issues

Caption: A Logic Diagram for Troubleshooting Solubility Experiments.

Conclusion

The solubility profile of (3-Chloropyridin-4-YL)methanamine dihydrochloride is dominated by its nature as a dicationic salt of a substituted pyridine. It is predicted to be a highly water-soluble compound, particularly in acidic to neutral aqueous media, with significantly lower solubility in non-polar organic solvents. Its solubility is expected to decrease sharply as the pH increases, corresponding to the deprotonation of its two basic nitrogen centers.

While these predictions provide a strong theoretical foundation, rigorous experimental verification is indispensable for any research or development application. The detailed shake-flask protocol provided in this guide offers a robust and scientifically sound framework for determining the thermodynamic solubility of this compound. By carefully controlling experimental variables and employing validated analytical techniques, researchers can generate the high-quality data needed to advance their scientific objectives.

References

- Solubility of Things. (n.d.). Pyridine.

-

Stephenson, R. M. (1993). Mutual Solubility of Water and Pyridine Derivatives. Journal of Chemical & Engineering Data, 38(4), 428-431. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

- Sciencemadness Wiki. (2022). Pyridine.

-

Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. WHO Technical Report Series, No. 1019. Retrieved from [Link]

- Sciencemadness.org. (2011). Solubility of organic amine salts.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

-

Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105011. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Autech Industry Co.,Limited. (2026). MSDS of (3-chloropyridin-4-yl)methanamine dihydrochloride.

-

Al-Gizawy, S. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(15), 4479. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-chloropyridin-4-yl)methanamine (C6H7ClN2). Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 3. Pyridine [chemeurope.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Stability of (3-Chloropyridin-4-YL)methanamine Dihydrochloride

This guide provides a comprehensive technical overview of the critical quality attributes of (3-Chloropyridin-4-YL)methanamine dihydrochloride, a key building block in modern drug discovery and development. The purity and stability of this intermediate are paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies for its characterization and handling.

Introduction: Chemical Identity and Significance

(3-Chloropyridin-4-YL)methanamine dihydrochloride is a substituted pyridinylmethanamine derivative. Its structure, featuring a chlorinated pyridine ring and a primary amine, makes it a versatile synthon for introducing the 3-chloro-4-methylaminopyridine moiety into larger molecules. This structural motif is of significant interest in medicinal chemistry.

Molecular Structure:

Caption: Chemical structure of (3-Chloropyridin-4-YL)methanamine dihydrochloride.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H9Cl3N2 | Inferred |

| Molecular Weight | 215.51 g/mol | Inferred |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water | General knowledge |

Purification Strategies and Rationale

Achieving high purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride is critical to prevent the carry-over of process-related impurities and degradation products into the final API. The purification strategy often involves a multi-step approach, leveraging the physicochemical properties of the target compound and its impurities.

A common method for the preparation of high-purity aminopyridine hydrochlorides involves the chlorination of an aminopyridine precursor, followed by pH adjustment, extraction, and crystallization. For instance, a patented method for a similar compound, 2-chloro-3-aminopyridine hydrochloride, involves chlorination of 3-aminopyridine, followed by pH adjustment to 2-7 with a caustic solution, extraction with an organic solvent, and subsequent crystallization with hydrogen chloride to yield a high-purity product[1]. This approach effectively removes unreacted starting materials and byproducts.

General Purification Workflow:

Caption: A typical purification workflow for aminopyridine hydrochlorides.

Stability Profile and Degradation Pathways

Understanding the stability of (3-Chloropyridin-4-YL)methanamine dihydrochloride is essential for defining appropriate storage conditions and shelf-life. As a chlorinated pyridine derivative and an amine hydrochloride, it is susceptible to several degradation pathways.

Chlorinated pyridines are generally more resistant to microbial degradation compared to their non-halogenated counterparts[2][3]. However, they can be susceptible to chemical degradation under certain conditions. The primary amine group can undergo oxidation, while the chloro-substituent on the pyridine ring can be subject to nucleophilic displacement. The dihydrochloride salt form enhances stability by protonating the basic nitrogen atoms, reducing their nucleophilicity and susceptibility to oxidation.

Potential Degradation Pathways:

-

Oxidation: The primary amine can be oxidized to form various products, including nitroso, nitro, and dimeric species. The pyridine ring nitrogen can also be oxidized to an N-oxide, a known metabolite of some pyridines[4].

-

Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to the hydrolysis of the chloro group to a hydroxyl group.

-

Photodegradation: Exposure to UV light can induce photolytic degradation, a common pathway for many pharmaceutical compounds[5].

Analytical Methodologies for Purity Assessment

A robust analytical method is crucial for accurately determining the purity of (3-Chloropyridin-4-YL)methanamine dihydrochloride and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Recommended HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |